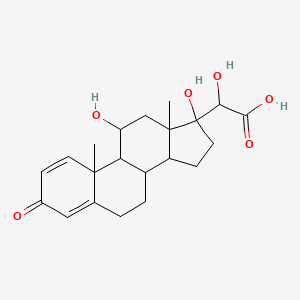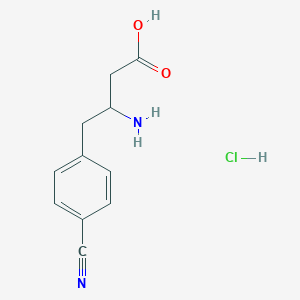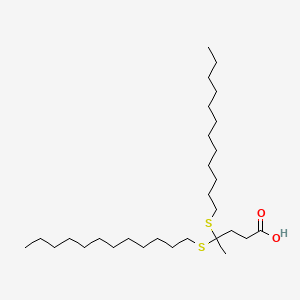
3'-N-Desmethyl-3'-N-formyl Azithromycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-N-Desmethyl-3’-N-formyl Azithromycin is a derivative of azithromycin, a widely used antibiotic. This compound is often referred to as an impurity or a related compound of azithromycin. It has a molecular formula of C38H70N2O13 and a molecular weight of 762.97 . The compound is characterized by the presence of a formyl group and the absence of a methyl group at the 3’ position of the azithromycin molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-N-Desmethyl-3’-N-formyl Azithromycin typically involves the modification of azithromycinThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformation .
Industrial Production Methods
Industrial production of 3’-N-Desmethyl-3’-N-formyl Azithromycin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3’-N-Desmethyl-3’-N-formyl Azithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the formyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3’-N-Desmethyl-3’-N-formyl Azithromycin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of azithromycin derivatives.
Biology: The compound is studied for its biological activity and potential effects on various biological systems.
Medicine: Research focuses on its potential therapeutic applications and its role as an impurity in pharmaceutical formulations.
Industry: It is used in the development and quality control of azithromycin-based products
Mecanismo De Acción
The mechanism of action of 3’-N-Desmethyl-3’-N-formyl Azithromycin is similar to that of azithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides. This action disrupts bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
3’-N-Desmethyl Azithromycin: Lacks the formyl group but is otherwise similar.
3’-N-Formyl Azithromycin: Contains the formyl group but retains the methyl group at the 3’ position
Uniqueness
3’-N-Desmethyl-3’-N-formyl Azithromycin is unique due to its specific structural modifications, which can influence its chemical and biological properties. These modifications make it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C38H70N2O13 |
|---|---|
Peso molecular |
763.0 g/mol |
Nombre IUPAC |
N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide |
InChI |
InChI=1S/C38H70N2O13/c1-14-27-38(10,47)31(43)24(6)39(11)18-20(2)16-36(8,46)33(53-35-29(42)26(40(12)19-41)15-21(3)49-35)22(4)30(23(5)34(45)51-27)52-28-17-37(9,48-13)32(44)25(7)50-28/h19-33,35,42-44,46-47H,14-18H2,1-13H3 |
Clave InChI |
QNGDWLRYIAHQGP-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


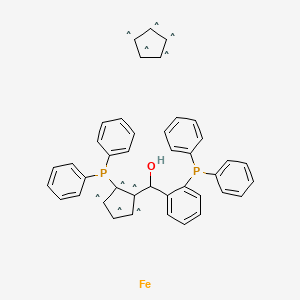
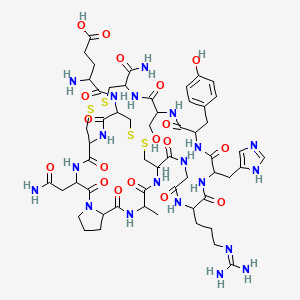
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12322094.png)
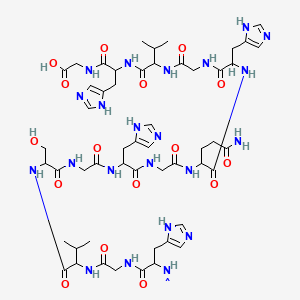

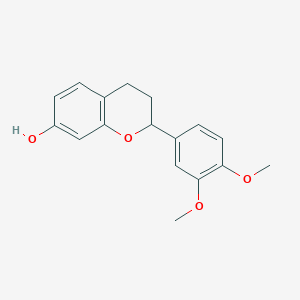
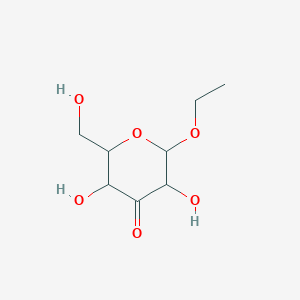

![2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)
![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate](/img/structure/B12322119.png)
